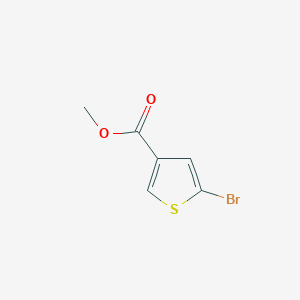

Methyl 5-bromothiophene-3-carboxylate

Description

The exact mass of the compound Methyl 5-bromothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZOBQPAHYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672603 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-19-8 | |

| Record name | Methyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromothiophene-3-carboxylate physical properties

Physical Properties, Characterization, and Handling Protocols

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS 19139-57-2) is a critical thiophene-based building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors.[1] As a halogenated heteroaromatic ester, it serves as a versatile scaffold for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of complex bioactive molecules such as kinase inhibitors and antibiotics.[1]

This guide addresses a common challenge in the field: the misidentification of thiophene isomers. Due to the structural similarity between the 3-carboxylate and 2-carboxylate isomers, rigorous characterization is required.[1] This document provides validated physical property data, spectral fingerprints for identity verification, and specific protocols for handling this low-melting solid to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

Precise identification is paramount.[1] The 3-carboxylate isomer is often confused with methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5).[1] The distinction lies in the substitution pattern relative to the sulfur atom.[1]

| Parameter | Specification |

| Chemical Name | Methyl 5-bromothiophene-3-carboxylate |

| CAS Number | 19139-57-2 |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| SMILES | COC(=O)c1csc(Br)c1 |

| IUPAC Name | Methyl 5-bromo-3-thiophenecarboxylate |

| MDL Number | MFCD00173839 (Verify specific vendor batch) |

Isomer Differentiation Logic

The following decision tree illustrates the logical flow for distinguishing the target compound from its common isomer using standard analytical techniques.

Figure 1: Analytical logic for distinguishing Methyl 5-bromothiophene-3-carboxylate from its 2-carboxylate isomer based on proton coupling constants.

Physicochemical Profile

The physical properties of Methyl 5-bromothiophene-3-carboxylate dictate its handling. It is a low-melting solid , which makes it prone to "oiling out" during purification if solvents are not carefully chosen.[1]

| Property | Value / Description | Contextual Note |

| Physical State | Solid (Crystalline or Powder) | May appear as a fused mass if stored improperly.[1] |

| Color | White to Off-White / Pale Yellow | Yellowing indicates oxidation or trace impurities.[1] |

| Melting Point | 52 – 54 °C | Sharp range indicates high purity. Broadening suggests solvent inclusion.[1] |

| Boiling Point | ~127 °C at 12 mmHg | Volatile enough for GC analysis but requires vacuum distillation for purification. |

| Density | ~1.74 g/cm³ (Predicted) | High density typical of brominated thiophenes. |

| Solubility (Water) | Insoluble | Hydrophobic nature requires organic extraction.[1] |

| Solubility (Organics) | Soluble in DCM, CHCl₃, EtOAc, MeOH | High solubility in chlorinated solvents aids NMR prep. |

| Flash Point | >110 °C | Non-flammable under standard lab conditions. |

Spectral Characterization (Self-Validation)

To validate the identity of synthesized or purchased material, compare experimental data against these predicted and literature-derived spectral markers.[1]

¹H NMR (400 MHz, CDCl₃)

-

δ 8.11 (d, J = 1.6 Hz, 1H, H-2): This proton is located between the sulfur and the ester group. The combined deshielding effect shifts it significantly downfield.[1]

-

δ 7.51 (d, J = 1.6 Hz, 1H, H-4): Located between the ester and the bromine. The meta-coupling (J ≈ 1.6 Hz) across the ring is characteristic of 2,4-disubstituted thiophenes (relative to the sulfur).[1]

-

δ 3.87 (s, 3H, -OCH₃): Characteristic singlet for the methyl ester.

IR Spectroscopy

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the low melting point, thermal degradation can occur in GC if injection temperatures are too high. HPLC is preferred for definitive purity analysis.[1]

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

Method:

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of MeCN. Filter through 0.22 µm PTFE filter.[1]

-

Gradient: 5% B to 95% B over 10 minutes. Hold 2 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic system) and 280 nm.

-

Acceptance Criteria: Single peak >98% area integration. Impurities often elute earlier (hydrolyzed acid) or later (debrominated species).[1]

Protocol B: Recrystallization of Low-Melting Solids

Rationale: Standard recrystallization often leads to oiling out for compounds with MPs near 50°C.[1] This "Anti-Solvent Precipitation" method controls crystal growth.

Figure 2: Optimized recrystallization workflow for low-melting thiophene esters.

Step-by-Step:

-

Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1] Do not heat significantly.[1][2]

-

Clarification: If particulates are present, filter through a celite pad.

-

Precipitation: Slowly add Hexanes (or Heptane) dropwise to the stirring DCM solution until a faint, persistent cloudiness (turbidity) appears.

-

Seed & Cool: Add a single seed crystal if available. Seal the flask and place it immediately into a -20°C freezer. Avoid gradual cooling at RT, as this often causes oiling.

-

Collection: Filter the resulting crystals cold and wash with cold Hexanes.

Handling, Stability & Safety

-

Storage: Store at 2–8°C (Refrigerated). The compound is stable but can degrade upon prolonged exposure to light and moisture.[1] Keep the container tightly sealed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.

-

Safety Profile:

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]

References

-

Isomer Comparison (2-carboxylate) : Methyl 5-bromothiophene-2-carboxylate Safety Data Sheet. PubChem.[1][4] Retrieved from [Link]

-

NMR Spectral Data (Acid Precursor) : Synthesis of 5-bromothiophene-3-carboxylic acid. Royal Society of Chemistry (Supp.[1] Info). Retrieved from [Link]

-

Synthesis Methodology : 3-Bromothiophene Synthesis. Organic Syntheses, Coll. Vol. 5, p.149 (1973). Retrieved from [Link][1]

Sources

- 1. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis route for Methyl 5-bromothiophene-3-carboxylate

This guide details the precision synthesis of Methyl 5-bromothiophene-3-carboxylate , a critical heteroaromatic building block used in the development of pharmaceuticals (e.g., inhibitors of kif18a, antifungals) and organic electronic materials.

Executive Summary

The synthesis of Methyl 5-bromothiophene-3-carboxylate presents a classic regioselectivity challenge in thiophene chemistry. Direct bromination of the methyl ester typically yields a difficult-to-separate mixture of 2-bromo, 5-bromo, and 2,5-dibromo isomers due to the competing directing effects of the sulfur atom and the ester group.

To ensure high purity and scalability, this guide advocates for a two-step "Acid-First" route . By brominating the free acid (3-thiophenecarboxylic acid) first, the steric and electronic environment favors the 5-position more distinctively than in the ester, and the resulting acid intermediate allows for easier purification via recrystallization before the final esterification step.

Retrosynthetic Analysis & Strategy

The strategic disconnect focuses on introducing the bromine atom before the methyl ester protection to leverage the solubility differences of the acid intermediates for purification.

Figure 1: Retrosynthetic strategy highlighting the "Acid-First" pathway to avoid isomeric mixtures.

Detailed Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromothiophene-3-carboxylic acid. Reaction Type: Electrophilic Aromatic Substitution (EAS).

-

Reagents: 3-Thiophenecarboxylic acid (1.0 equiv), Bromine (

, 0.9 - 1.0 equiv), Glacial Acetic Acid (Solvent).[1] -

Mechanism: The carboxyl group at C3 deactivates the C2 position (ortho-like steric/electronic effect), directing the electrophilic bromine attack primarily to the C5 position (alpha to sulfur, meta-like to COOH).

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 3-thiophenecarboxylic acid (10.0 g, 78 mmol) and glacial acetic acid (60 mL) . Stir to dissolve.

-

Addition: Prepare a solution of Bromine (12.5 g, 4.0 mL, 78 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture at room temperature over 30–60 minutes.

-

Note: Slow addition controls the exotherm and minimizes di-bromination.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or HPLC.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Purification (Critical): Filter the solid.

-

Crude Analysis: The solid likely contains the 5-bromo product (~85%), unreacted starting material, and traces of 2,5-dibromo byproduct.

-

Recrystallization: Recrystallize from hot water or ethanol/water (1:1) . This step effectively removes the more soluble starting material and the dibromo impurities.

-

-

Yield: Expect 40–50% isolated yield of high-purity material.

-

Checkpoint: Melting Point should be 138–140 °C .

-

Step 2: Methyl Esterification

Objective: Convert the acid to Methyl 5-bromothiophene-3-carboxylate. Reaction Type: Fischer Esterification or Acyl Chloride formation.

Preferred Method (Thionyl Chloride/Methanol):

-

Setup: Dissolve 5-bromothiophene-3-carboxylic acid (5.0 g, 24 mmol) in anhydrous Methanol (50 mL) under Nitrogen atmosphere.

-

Activation: Cool to 0 °C. Add Thionyl Chloride (SOCl2, 3.5 g, 2.2 mL, 30 mmol) dropwise.

-

Caution: Evolution of HCl and SO2 gas. Use a scrubber.

-

-

Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours. Monitor by TLC (disappearance of acid spot).

-

Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash: Wash with saturated

(2 x 30 mL) to remove traces of acid, followed by Brine (30 mL). -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Final Purification: If necessary, purify via short-path silica gel chromatography (Hexanes/EtOAc 9:1).

Process Data & Validation

| Parameter | Step 1: Bromination | Step 2: Esterification |

| Limiting Reagent | 3-Thiophenecarboxylic acid | 5-Bromothiophene-3-carboxylic acid |

| Key Reagent | ||

| Temperature | 20–25 °C | 0 °C |

| Time | 3–4 Hours | 3–5 Hours |

| Typical Yield | 41–50% (Recrystallized) | 90–95% |

| Appearance | White crystalline solid | White/Pale yellow solid or oil |

Structural Validation (NMR)

To ensure the bromine is at C5 and not C2, analyze the coupling constants in

-

5-Bromo isomer (Target):

-

Protons are at C2 and C4. These are meta to each other.

-

Coupling Constant (

): ~1.5 – 1.7 Hz (Small meta-coupling). -

Spectrum:

8.11 (d,

-

-

2-Bromo isomer (Impurity):

-

Protons are at C4 and C5. These are adjacent.

-

Coupling Constant (

): ~5.0 – 6.0 Hz (Large ortho-coupling).

-

Workflow Visualization

Figure 2: Sequential workflow for the synthesis of Methyl 5-bromothiophene-3-carboxylate.

Safety & Handling

-

Bromine (

): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood. Use glass syringes and needles; avoid plastics that degrade. -

Thiophenes: Many halothiophenes are skin sensitizers and lachrymators. Wear double nitrile gloves.

-

Thionyl Chloride (

): Reacts violently with water to release HCl and

References

-

Direct Arylation Polymerization (DArP) Precursor Synthesis Source: Royal Society of Chemistry (RSC), Supporting Information. Context: Describes the synthesis of 5-bromothiophene-3-carboxylic acid using

/AcOH with a 41% yield and NMR characterization. URL:[Link] -

Regioselectivity in Thiophene Bromination Source: Beilstein Journal of Organic Chemistry. Context: Discusses the challenges of brominating methyl 3-methylthiophene-2-carboxylate and the formation of tribromide byproducts, validating the need for controlled acid-phase bromination. URL:[Link]

-

Synthesis of Thiophene-based Antifolates Source: National Institutes of Health (NIH) / PMC. Context: details the esterification of 5-bromothiophene-3-carboxylic acid to the methyl ester using standard basic conditions (LiOH/Dimethyl sulfate), providing an alternative esterification route. URL:[Link]

Sources

Key chemical properties of Methyl 5-bromothiophene-3-carboxylate

[1]

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 19139-57-2) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductor materials.[1] Its structural utility lies in its dual functionality: the C5-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the C3-methyl ester provides a versatile anchor for further derivatization (hydrolysis, amidation, reduction).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identification Data

| Property | Specification |

| Chemical Name | Methyl 5-bromothiophene-3-carboxylate |

| CAS Number | 19139-57-2 |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| SMILES | COC(=O)c1csc(Br)c1 |

| InChI Key | QLWUHAQCKDHUNL-UHFFFAOYSA-N |

Physical Properties

| Parameter | Value | Note |

| Appearance | White to off-white solid | Crystalline powder form is typical. |

| Melting Point | 52–54 °C | Sharp melting range indicates high purity. |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Limited solubility in water; hydrolyzes slowly. |

| Stability | Stable under standard conditions | Store away from strong oxidizers and bases.[1] |

Synthetic Routes & Production

The synthesis of Methyl 5-bromothiophene-3-carboxylate relies on the regioselective electrophilic aromatic substitution of methyl thiophene-3-carboxylate.

Mechanism of Regioselectivity

The thiophene ring undergoes electrophilic attack preferentially at the

-

C2 Position: Sterically hindered by the adjacent ester group at C3.

-

C5 Position: Sterically accessible and electronically activated.

-

Result: Bromination occurs almost exclusively at C5 , yielding the target isomer with high regiochemical fidelity.

Validated Laboratory Protocol (NBS Method)

Reagents: Methyl thiophene-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Solvent).

-

Dissolution: Dissolve methyl thiophene-3-carboxylate in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

). -

Addition: Cool the solution to 0 °C. Add NBS portion-wise over 30 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

-

Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine and water to remove succinimide by-products.

-

Purification: Dry over

, concentrate, and purify via recrystallization (Hexane/EtOAc) or silica gel flash chromatography.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway favoring C5-bromination due to steric hindrance at C2.[2]

Reactivity & Functionalization[11][12][13]

Methyl 5-bromothiophene-3-carboxylate acts as a "divergent scaffold," allowing chemists to modify the molecule at two distinct sites orthogonally.

A. The C5-Bromine Handle (Cross-Coupling)

The C-Br bond is highly reactive towards oxidative addition with Pd(0) species.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[3]

-

Conditions:

,

-

-

Buchwald-Hartwig Amination: Reacts with amines to introduce nitrogen functionality (common in kinase inhibitors).

-

Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation (useful in organic electronics).

B. The C3-Ester Handle (Carbonyl Chemistry)

The ester group remains stable during C5-functionalization but can be activated subsequently.

-

Hydrolysis: Converts to 5-bromothiophene-3-carboxylic acid (CAS: 100523-84-0).

-

Reduction:

reduction yields the primary alcohol. -

Amidation: Direct aminolysis or hydrolysis-coupling sequences to form amides.

Reactivity Map

Figure 2: Orthogonal reactivity profile showing C5-metal catalyzed coupling and C3-carbonyl transformations.

Applications in Drug Discovery[2][11]

Medicinal Chemistry Scaffolds

The thiophene ring is a classic bioisostere for phenyl rings, often improving metabolic stability and solubility.

-

Kinase Inhibitors: The 2,4-disubstituted thiophene motif (relative to the sulfur) is frequent in ATP-competitive inhibitors. This compound allows the construction of such cores by coupling an aryl group at C5 and modifying the C3 ester into an amide "hinge binder."

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (221 Da) and distinct vectors for elaboration, it serves as an ideal fragment for screening libraries.

Organic Electronics

In materials science, polythiophenes are critical for organic photovoltaics (OPV).

-

Monomer Synthesis: This compound serves as a termination unit or a core monomer where the ester group acts as an electron-withdrawing group (EWG) to tune the bandgap of the resulting polymer.

Handling & Safety (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Storage Protocol:

-

Store in a cool, dry place (2–8 °C recommended for long-term).

-

Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

-

Incompatible with strong oxidizing agents and strong bases.

References

-

ChemHeterocycles . Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier. Retrieved from

-

Sigma-Aldrich . 5-Bromothiophene-3-carboxylic acid (Acid Derivative Reference). Retrieved from

-

PubChem . Methyl 5-bromothiophene-3-carboxylate Compound Summary. Retrieved from

-

Royal Society of Chemistry . Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives. Retrieved from

-

MDPI . Regioselective Synthesis of Thiophene Derivatives. Retrieved from

Sources

- 1. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 300-57-2: Allylbenzene | CymitQuimica [cymitquimica.com]

Spectroscopic Data of Methyl 5-bromothiophene-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-bromothiophene-3-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Properties

Methyl 5-bromothiophene-3-carboxylate is a solid, typically appearing as a white to light yellow powder.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₅BrO₂S | [2] |

| Molar Mass | 221.07 g/mol | [2] |

| Melting Point | 52 - 54 °C | [2] |

| Appearance | Solid (Typically) | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Stability | Stable under normal conditions, but sensitive to strong oxidizing agents and high temperatures. | [2] |

The structural formula of Methyl 5-bromothiophene-3-carboxylate is presented below, illustrating the numbering of the thiophene ring.

Caption: Molecular structure of Methyl 5-bromothiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of Methyl 5-bromothiophene-3-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 5-bromothiophene-3-carboxylate is predicted to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.13 | d | 1H | H-2 |

| ~7.45 | d | 1H | H-4 |

| ~3.85 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation:

-

The downfield chemical shifts of the thiophene protons (H-2 and H-4) are due to the deshielding effect of the aromatic ring current.

-

The proton at the C-2 position (H-2) is expected to be further downfield than the proton at the C-4 position (H-4) due to the anisotropic effect of the adjacent ester group.

-

The two aromatic protons will appear as doublets due to coupling with each other (J-coupling).

-

The methyl protons of the ester group will appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for Methyl 5-bromothiophene-3-carboxylate are listed below.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~141 | C-5 |

| ~136 | C-2 |

| ~131 | C-4 |

| ~120 | C-3 |

| ~52 | -OCH₃ |

Note: Predicted chemical shifts are based on established correlation tables and data from similar thiophene derivatives.[4]

Interpretation:

-

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

-

The carbon atoms of the thiophene ring will appear in the aromatic region. The carbon atom attached to the bromine (C-5) is expected to be significantly downfield.

-

The methyl carbon of the ester group will have the most upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromothiophene-3-carboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-bromothiophene-3-carboxylate is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, C-H stretching of the aromatic ring and the methyl group, and C-S stretching of the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~700 | Medium | C-S stretch (thiophene ring) |

Note: The predicted wavenumbers are based on typical ranges for these functional groups.

Interpretation:

-

The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ester.

-

The bands in the 3100-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and methyl protons.

-

The strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretching of the ester.

-

The presence of a band around 700 cm⁻¹ can be attributed to the C-S bond within the thiophene ring.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-bromothiophene-3-carboxylate, the mass spectrum will show a molecular ion peak and several fragment ion peaks.

Predicted Mass Spectrum Data:

| m/z | Predicted Adduct | Source |

| 220.92664 | [M+H]⁺ | [5] |

| 242.90858 | [M+Na]⁺ | [5] |

| 218.91208 | [M-H]⁻ | [5] |

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathway:

The fragmentation of Methyl 5-bromothiophene-3-carboxylate upon electron ionization is expected to proceed through several pathways, including the loss of the methoxy group, the entire ester group, and the bromine atom.

Caption: Predicted major fragmentation pathways for Methyl 5-bromothiophene-3-carboxylate.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining a mass spectrum using a gas chromatography-mass spectrometry (GC-MS) system is:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: As the sample elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

-

MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Retrieved from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[6]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 66(2), 1-10.

-

PubChemLite. (n.d.). Methyl 5-bromothiophene-3-carboxylate (C6H5BrO2S). Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-22.

- LibreTexts. (2023).

- IOSR Journal of Applied Physics. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 7(5), 06-14.

Sources

Technical Monograph: Methyl 5-bromothiophene-3-carboxylate

Content Type: Technical Reference & Synthetic Guide Subject: Heterocyclic Building Blocks in Medicinal Chemistry

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 19139-57-2) is a critical heteroaromatic scaffold employed in the synthesis of pharmaceuticals and organic electronic materials. Characterized by a thiophene core substituted with a methyl ester at the C3 position and a bromine atom at the C5 position, it serves as a bifunctional electrophile. The bromine handle facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ester moiety allows for downstream diversification into amides, alcohols, or heterocycles. This guide details its nomenclature logic, validated synthetic pathways, and reactivity profile.

Structural Identity & Nomenclature Analysis

The IUPAC name Methyl 5-bromothiophene-3-carboxylate is derived through a strict hierarchy of functional group priorities.

-

Parent Structure: Thiophene (a five-membered sulfur-containing heteroaromatic ring).

-

Numbering: The sulfur atom is assigned position 1. Numbering proceeds around the ring to give the principal functional group the lowest possible locant.

-

Principal Group: The carboxylate (ester) has higher priority than the halogen (bromine). Thus, the carbon bearing the ester is designated C3.

-

Substituents:

-

Methyl: Indicates the alkyl group attached to the oxygen of the carboxylate (

). -

5-Bromo: Indicates a bromine atom at position 5.[1]

-

Chemical Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-bromothiophene-3-carboxylate |

| CAS Number | 19139-57-2 |

| Molecular Formula |

Synthetic Architecture

The synthesis of this molecule requires careful regiochemical control.[3] Electrophilic aromatic substitution (EAS) on thiophenes preferentially targets the

The Regioselectivity Challenge

Direct bromination of methyl thiophene-3-carboxylate often yields a mixture of isomers. The C2 position is electronically activated and sterically accessible, often leading to the unwanted 2-bromo or 2,5-dibromo species. Consequently, the most robust synthetic route for high-purity applications involves the esterification of the pre-halogenated acid.

Validated Synthetic Pathways

Figure 1: Comparison of synthetic routes. The acid-esterification route (bottom) avoids the formation of the difficult-to-separate 2-bromo isomer.

Detailed Experimental Protocol

Method: Acid-Catalyzed Esterification (High Purity Route) Objective: Synthesis of Methyl 5-bromothiophene-3-carboxylate from 5-bromothiophene-3-carboxylic acid.

Reagents:

-

Precursor: 5-Bromothiophene-3-carboxylic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, excess)

-

Catalyst: Sulfuric acid (

, conc., 0.1 equiv) or Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-bromothiophene-3-carboxylic acid.

-

Solvation: Add anhydrous Methanol (

of substrate). -

Activation:

-

Option A (Classic): Add catalytic conc.

dropwise. -

Option B (Acid Chloride intermediate): Cool to 0°C, add

dropwise, then warm to room temperature.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the acid is fully consumed. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess methanol.

-

Redissolve the residue in Ethyl Acetate (

). -

Wash with saturated

(aq) to neutralize residual acid. -

Wash with Brine, dry over

, and filter.

-

-

Purification: Concentrate the filtrate. The product typically crystallizes as an off-white solid. If necessary, recrystallize from Hexanes/EtOAc.

Reactivity Profile & Applications

Methyl 5-bromothiophene-3-carboxylate acts as a "linchpin" scaffold. The orthogonality of the bromide and ester allows for sequential functionalization.

A. The C5-Bromine (Cross-Coupling Handle)

The C-Br bond at the 5-position is highly reactive toward oxidative addition by Palladium(0).

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 5-arylthiophene-3-carboxylates .

-

Buchwald-Hartwig Amination: Reaction with amines yields 5-aminothiophene derivatives.

B. The C3-Ester (Electrophilic Handle)

The ester group remains stable during standard cross-coupling conditions, allowing for late-stage modification.

-

Hydrolysis:

Carboxylic Acid. -

Reduction:

Primary Alcohol (hydroxymethyl group). -

Amidation: Direct reaction with amines (or via acid chloride)

Carboxamides.

Figure 2: Divergent reactivity profile. The molecule serves as a precursor for both biaryl systems (via C5) and functionalized thiophene derivatives (via C3).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid inhalation of dust.

References

-

Bouling Chemical Co. (2024). Methyl 5-Bromothiophene-3-Carboxylate Properties and Specifications. Retrieved from

-

Sigma-Aldrich . (2024). 5-Bromothiophene-3-carboxylic acid Product Sheet. (Precursor validation). Retrieved from

-

Rasool, N., et al. (2025).[4] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. National Institutes of Health (NIH). Retrieved from

-

TCI Chemicals . (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of Methyl 5-bromothiophene-3-carboxylate

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 135868-80-5) is a critical heterocyclic building block widely employed in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of the bromine handle (amenable to Suzuki/Buchwald couplings) and the ester moiety (suitable for hydrolysis or reduction).

This guide provides a comprehensive technical analysis of its solubility profile, solvent compatibility for synthesis, and experimental protocols for precise solubility determination. Note: While this compound exhibits high solubility in chlorinated and polar aprotic solvents, its low melting point (52–54 °C) requires specific handling protocols to prevent "oiling out" during purification.

Physicochemical Identity & Predicted Properties

Understanding the molecular drivers of solubility is essential for solvent selection.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 221.07 g/mol | Low MW facilitates dissolution in diverse organic solvents.[1] |

| Physical State | Solid (White to off-white) | Low lattice energy (MP 52–54 °C) suggests rapid dissolution kinetics. |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic; indicates poor aqueous solubility and high affinity for non-polar/chlorinated solvents. |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water, alcohols) compared to aprotic analogs. |

| H-Bond Acceptors | 3 (Ester oxygens, Thiophene S) | Allows interaction with polar aprotic solvents (DMSO, DMF). |

Solubility Profile

The following data categorizes solvent compatibility based on the compound's lipophilic thiophene core and polar ester functionality.

Primary Solvents (High Solubility >100 mg/mL)

These solvents are recommended for preparing stock solutions or as primary reaction media.

-

Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dispersion interactions. Ideal for liquid-liquid extraction and chromatography loading.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): High solubility.[2] These are the preferred solvents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to their high boiling points and ability to solubilize catalysts.

-

Tetrahydrofuran (THF) & 1,4-Dioxane: Good solubility. Often used when anhydrous conditions are required.

Secondary Solvents (Moderate Solubility 10–50 mg/mL)

Useful for crystallization or as co-solvents.

-

Ethyl Acetate: Moderate solubility. Often used as the organic phase in workups.

-

Methanol & Ethanol: Solubility is temperature-dependent. While soluble at elevated temperatures, the compound may precipitate upon cooling, making alcohols excellent candidates for recrystallization .

-

Toluene: Moderate to high solubility, particularly when heated.

Anti-Solvents (Low Solubility <1 mg/mL)

Used to precipitate the compound from reaction mixtures.

-

Water: Practically insoluble.[1]

-

Hexanes / Heptane: Low solubility at room temperature. Adding hexanes to a concentrated DCM or Ethyl Acetate solution will induce precipitation.

Decision Framework: Solvent Selection

Select the appropriate solvent based on your operational goal.

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocol: Saturation Shake-Flask Method

Since batch-to-batch physical variations (particle size, polymorphs) can affect dissolution rates, use this protocol to determine the exact solubility limit for your specific lot.

Materials

-

Methyl 5-bromothiophene-3-carboxylate (Test Compound)[1]

-

Target Solvent (e.g., DMSO, MeOH)[2]

-

Agilent 0.45 µm PTFE Syringe Filters (or equivalent)

-

HPLC Vials & Scintillation Vials

-

Orbital Shaker or Magnetic Stir Plate[3]

Workflow

-

Preparation: Weigh ~50 mg of the compound into a 4 mL scintillation vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.

-

Equilibration:

-

Sampling: Stop agitation and allow the suspension to settle for 1 hour.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate the solvent (using a rotovap or nitrogen stream) and weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])

-

Validation Check: For high-precision (e.g., biological assays), validate the gravimetric result using UV-Vis spectrophotometry (absorbance at λ_max ~250-280 nm) against a standard curve.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[6]

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The low melting point means it can fuse into a solid block if stored in a warm lab; keep away from heat sources.

References

-

PubChem. Methyl 5-bromothiophene-3-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[7] CRC Press, 2010. (General reference for solubility of thiophene esters).

- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

- 1. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: Methyl 5-bromothiophene-3-carboxylate

The following technical guide details the strategic sourcing, quality assessment, and application of Methyl 5-bromothiophene-3-carboxylate .

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS 88770-19-8 ) is a critical heteroaromatic building block used in the synthesis of kinase inhibitors, organic semiconductors, and agrochemicals. It serves as a "privileged scaffold" allowing for orthogonal functionalization: the bromine atom at C5 enables palladium-catalyzed cross-couplings (Suzuki, Stille), while the ester at C3 provides a handle for cyclization or amidation.

Critical Sourcing Warning: Researchers frequently encounter regiochemical ambiguity. The 2-bromo isomer (CAS 76360-43-5) is a common impurity or mislabeled product due to the directing effects during bromination. This guide provides the technical framework to distinguish, source, and utilize the correct 5-bromo isomer.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Methyl 5-bromothiophene-3-carboxylate |

| CAS Number | 88770-19-8 (Target) |

| Common Impurity | Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5 ) |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 52–54 °C |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive |

Supply Chain & Quality Assurance

The Regioselectivity Challenge

The primary risk in sourcing this material is receiving the 2-bromo isomer or a mixture of 2- and 5-bromo isomers.

-

Mechanism of Impurity: Electrophilic bromination of methyl thiophene-3-carboxylate is governed by competing directing effects. The sulfur atom activates both

-positions (C2 and C5). While the ester group (EWG) at C3 theoretically deactivates C2 (ortho) more than C5 (meta), steric and kinetic factors often lead to significant formation of the 2-bromo product.

Supplier Landscape

Vendors are categorized by their role in the supply chain. Direct manufacturers are preferred over aggregators to ensure batch traceability.

-

Tier 1 (Global Catalog / High Trust):

-

Sigma-Aldrich (Merck): Often lists as "Aldrich Partner" products. High QC, but higher cost.

-

TCI Chemicals: Reliable for gram-scale standards.

-

-

Tier 2 (Specialized Building Block Vendors):

-

BLD Pharm: Strong inventory of thiophene derivatives; typically provides H-NMR batch data.

-

PharmaBlock: Specializes in heterocyclic scaffolds; reliable for scale-up (kg).

-

Enamine: Excellent for early-stage discovery quantities (mg to g).

-

-

Tier 3 (Bulk Aggregators):

-

Various listings on Ambeed or Combi-Blocks . Action: Mandatory re-validation of purity required.

-

Incoming Quality Control (IQC) Protocol

Do not rely solely on HPLC/GC. Isomers often co-elute. Mandatory Validation: ¹H-NMR in CDCl₃.

-

5-Bromo (Target): Look for two singlets (or narrow doublets) for the thiophene protons. The proton at C2 is deshielded by the adjacent ester and sulfur.

-

2-Bromo (Impurity): The proton pattern will shift. The remaining proton is at C5 and C4.

-

Coupling Constants: If you see a doublet with

, you likely have the 2-bromo isomer (coupling between H4 and H5). The target 5-bromo isomer (H2 and H4) typically shows a smaller meta-coupling (

Figure 1: Strategic sourcing decision tree emphasizing the critical NMR checkpoint for isomer verification.

Synthesis & Manufacturing

If commercial supply is unavailable or chemically impure, the material can be synthesized. Note that direct bromination is difficult to control regiochemically.

Recommended Route: Esterification of 5-Bromo Acid

To avoid the regioselectivity issues of brominating the ester, it is often superior to start with 5-bromothiophene-3-carboxylic acid (if available) or use a blocking group strategy.

Protocol (Standard Bromination - Use with Caution):

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Conditions: 0°C to Room Temperature.

-

Purification: The 5-bromo isomer is less polar than the 2-bromo isomer in Hexane/EtOAc systems, but separation is difficult.

Figure 2: Synthetic pathway highlighting the divergent formation of regioisomers during bromination.

Application Protocol: Suzuki-Miyaura Coupling

The most common application of CAS 88770-19-8 is as an electrophile in Suzuki couplings to generate 5-arylthiophene-3-carboxylates.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol basis Reaction Time: 4–12 hours Atmosphere: Argon (Strict exclusion of O₂)

| Component | Equivalents | Role |

| Methyl 5-bromothiophene-3-carboxylate | 1.0 eq | Electrophile |

| Aryl Boronic Acid | 1.2–1.5 eq | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03–0.05 eq | Catalyst (Robust) |

| K₂CO₃ or Cs₂CO₃ | 2.0–3.0 eq | Base |

| Dioxane / Water (4:1) | 0.1 M | Solvent System |

Step-by-Step:

-

Charge: Add thiophene, boronic acid, and base to a reaction vial equipped with a stir bar.

-

Purge: Seal vial and cycle Argon/Vacuum (3x) to remove oxygen.

-

Catalyst: Add Pd catalyst quickly under a counter-flow of Argon.

-

Solvent: Add degassed solvents via syringe.

-

Heat: Stir at 80–90°C. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Figure 3: Catalytic cycle for the Suzuki coupling of Methyl 5-bromothiophene-3-carboxylate.

References

-

PubChem. Methyl 5-bromothiophene-3-carboxylate (CAS 88770-19-8) Compound Summary. National Library of Medicine. Link

-

BLD Pharm. Product Specification: Methyl 5-bromothiophene-3-carboxylate.[5][1][6]Link

-

Royal Society of Chemistry. Thermal behaviour of dicarboxylic ester bithiophene polymers (Synthesis of precursors). RSC Advances, 2017. Link

-

Sigma-Aldrich. Thiophene Derivatives Building Blocks.Link

-

ResearchGate. Regioselective synthesis of thiophene derivatives.Link

Sources

- 1. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 2. 85259-19-4|Methyl alpha-bromo-2-chlorophenylacetate|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 3. Methyl 2-bromothiophene-3-carboxylate | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 88770-19-8|Methyl 5-bromothiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. 88770-19-8・methyl 5-bromothiophene-3-carboxylate・methyl 5-bromothiophene-3-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Technical Safety & Application Guide: Methyl 5-bromothiophene-3-carboxylate

[1]

Chemical Identity & Scaffold Analysis

Methyl 5-bromothiophene-3-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2] Unlike its 2-carboxylate isomer, the 3-carboxylate substitution pattern offers unique vector geometry for fragment-based drug discovery (FBDD), allowing for orthogonal functionalization at the C-2 and C-5 positions.[1]

Core Identifiers

| Parameter | Specification |

| CAS Number | 19139-57-2 |

| IUPAC Name | Methyl 5-bromothiophene-3-carboxylate |

| Molecular Formula | C₆H₅BrO₂S |

| Molecular Weight | 221.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52–54 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |

Hazard Identification & Risk Assessment (GHS)

Note: While vendor-specific SDSs may vary slightly, the following represents the consensus classification based on Structure-Activity Relationships (SAR) for halogenated thiophene esters.

GHS Classification (Likely)

Signal Word: WARNING [3]

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Toxicity |

| Skin Irritation | Cat.[1][4] 2 | H315 : Causes skin irritation.[1][4][3] | Lipophilic absorption into dermal layers; local inflammatory response.[1][4] |

| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[1][4][3][5] | Physical abrasion and chemical irritation of mucous membranes.[1][4] |

| STOT-SE | Cat. 3 | H335 : May cause respiratory irritation.[1][4][3] | Inhalation of dust/fines irritates the upper respiratory tract.[1][4] |

The "Why" Behind the Hazard

As an aryl bromide , this compound is less prone to direct alkylation (unlike benzyl bromides) but retains significant reactivity. The methyl ester moiety is susceptible to hydrolysis, potentially releasing methanol and the corresponding carboxylic acid (5-bromothiophene-3-carboxylic acid) upon contact with mucosal moisture, contributing to irritation.[1]

Dynamic Handling & Storage Protocol

Standard operating procedures often fail because they are static. This protocol is self-validating: if the material changes appearance (e.g., liquefies or yellows), the storage condition has failed.[1]

Storage Architecture

-

Primary Requirement: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended but not strictly required unless long-term storage (>6 months) is planned.[1]

-

Validation Marker: The compound should remain a free-flowing white solid.[1] Clumping or yellowing indicates moisture ingress and partial hydrolysis.

Workflow: Safe Weighing & Dispensing

The following Graphviz diagram outlines the decision logic for handling this compound, integrating safety with process integrity.

Figure 1: Logic-driven workflow for safe handling and integrity verification of Methyl 5-bromothiophene-3-carboxylate.

Experimental Application Context: Suzuki-Miyaura Coupling

Mechanistic Insight

The thiophene ring is electron-rich, but the electron-withdrawing ester at C-3 and the bromine at C-5 create a "push-pull" system.[1] This makes the C-Br bond reactive towards Pd(0) insertion without requiring harsh ligands.[1]

Standardized Protocol (Self-Validating)

Reaction: Methyl 5-bromothiophene-3-carboxylate + Arylboronic acid

-

Stoichiometry:

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. Why? The water is critical to dissolve the inorganic base and activate the boronic acid.

-

Execution:

-

Degas solvents (sparge with

for 10 min). -

Heat to 80–90 °C.

-

Checkpoint: Reaction mixture should turn black (Pd precipitation) after completion. Early blacking out suggests catalyst decomposition (oxygen leak).

-

-

Workup: Dilute with EtOAc, wash with brine. The product is usually UV-active and less polar than the starting material.[1]

Emergency Response Architecture

In the event of exposure, rapid decision-making is critical. This tree prioritizes immediate mitigation over administrative reporting (which comes later).

Figure 2: Emergency response decision tree for acute exposure events.[1][3][6]

References

Sources

- 1. METHYL 5-BROMO-1,3-THIAZOLE-4-CARBOXYLATE 97 | 913836-22-3 [chemicalbook.com]

- 2. US9233951B2 - Heterocyclic compounds as pesticides - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aimg.as-1.co.jp [aimg.as-1.co.jp]

- 7. BR112013000925A2 - heterocyclic compounds as pesticides - Google Patents [patents.google.com]

- 8. AU2022257039A1 - Thienopyrrole compounds - Google Patents [patents.google.com]

- 9. 174508-31-7 | 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | Bromides | Ambeed.com [ambeed.com]

Electronic properties of substituted thiophene compounds

Whitepaper: Tuning the Heterocycle – A Technical Guide to the Electronic Properties of Substituted Thiophenes

Executive Summary

Thiophene derivatives occupy a critical intersection between organic electronics and medicinal chemistry. Their unique electronic pliability—stemming from the sulfur atom’s polarizability and the aromatic ring’s lower resonance energy compared to benzene—allows for precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. This guide provides a rigorous analysis of substituent effects on thiophene electronics, detailed characterization protocols, and their application in developing high-performance organic semiconductors and metabolically stable drug candidates.

Fundamental Electronic Architecture

Thiophene is a five-membered heterocyclic compound (

Key Electronic Features:

-

Sulfur Lone Pairs: The sulfur atom contributes one lone pair to the

-system (aromaticity) while the other resides in an -

Non-Uniform Charge Distribution: Unlike benzene, the electron density in thiophene is higher at the

-carbons (C2, C5) than the

Substituent Effects: The Hammett Control

The electronic properties of thiophene are manipulated via the inductive (

Electron-Donating Groups (EDGs)

-

Examples: Alkyl (-R), Alkoxy (-OR), Amines (-NR2).

-

Mechanism: EDGs raise the energy of the

-electrons.-

HOMO Impact: Significant destabilization (raising) of the HOMO level. This lowers the ionization potential, making the compound easier to oxidize (p-type doping).

-

Structural Consequence: In polythiophenes (e.g., P3HT), alkyl chains at the 3-position are necessary for solubility but can cause steric twisting. Regioregularity (Head-to-Tail coupling) is essential to maintain planarity and conjugation.

-

Case Study (PEDOT): The ethylenedioxy bridge in 3,4-ethylenedioxythiophene (EDOT) forces the molecule into a planar conformation and strongly donates electrons, raising the HOMO and reducing the band gap to

1.6 eV.

-

Electron-Withdrawing Groups (EWGs)

-

Examples: Cyano (-CN), Fluoro (-F), Nitro (-NO2).

-

Mechanism: EWGs pull electron density away from the ring.

-

LUMO Impact: Significant stabilization (lowering) of the LUMO level. This facilitates electron injection (n-type transport) and increases stability against air oxidation.

-

Fluorination: Adding fluorine atoms (e.g., in polymer backbones) is a standard strategy to lower both HOMO and LUMO, increasing open-circuit voltage (

) in organic solar cells.

-

Data Summary: Electronic Shift by Substituent

| Compound | Substituent Type | HOMO (eV) | LUMO (eV) | Band Gap ( | Application |

| Thiophene | None (Reference) | -6.4 | -0.7 | ~5.7 | Basic Building Block |

| P3HT | Weak EDG (Alkyl) | -4.9 | -3.0 | ~1.9 | Standard P-type OFET/OPV |

| PEDOT | Strong EDG (Alkoxy) | -4.4 | -2.8 | ~1.6 | Transparent Conductor |

| P(NDI2OD-T2) | Strong EWG (Imide) | -6.0 | -3.9 | ~1.4 | N-type Transistor |

Note: Values are approximate and solvent/method dependent.

Visualization: Electronic Tuning Logic

The following diagram illustrates the decision logic for selecting substituents based on the desired electronic outcome.

Figure 1: Decision tree for tuning thiophene electronic properties via substitution.

Experimental Protocol: Electrochemical Characterization

To accurately determine the frontier orbital energies (HOMO/LUMO), Cyclic Voltammetry (CV) is the gold standard. However, errors frequently arise from improper referencing.

Protocol: 3-Electrode Cyclic Voltammetry for Thiophenes

Objective: Determine

Reagents & Equipment:

-

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane (DCM) (HPLC Grade, dried). -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Working Electrode: Platinum button or Glassy Carbon (polished with 0.05

alumina). -

Reference Electrode:

(0.01 M -

Counter Electrode: Platinum wire.

-

Internal Standard: Ferrocene (

).

Step-by-Step Workflow:

-

System Preparation:

-

Polish the working electrode until a mirror finish is achieved. Sonicate in distilled water and ethanol.

-

Purge the electrolyte solution with High-Purity Argon for 10 minutes to remove dissolved oxygen (oxygen reduces at -0.6V, interfering with LUMO measurement).

-

-

Blank Scan:

-

Run a CV of the electrolyte solution alone to ensure the potential window is clean (typically -2.0V to +2.0V).

-

-

Sample Measurement:

-

Dissolve the thiophene compound (approx. 1 mM) in the electrolyte solution.

-

Scan at 50 mV/s or 100 mV/s.

-

Record the onset of oxidation (

) and reduction (

-

-

Referencing (The Critical Step):

-

Add a small amount of Ferrocene to the cell at the end of the experiment.

-

Measure the half-wave potential of the Ferrocene couple (

). -

Calibrate your potentials relative to Ferrocene.

-

Calculations: The vacuum level of Ferrocene is generally accepted as -4.8 eV (though -5.1 eV is sometimes used; consistency is key).

Visualization: Characterization Workflow

Figure 2: Validated workflow for Cyclic Voltammetry analysis of thiophene derivatives.

Applications in Drug Discovery

While materials science focuses on conductivity, medicinal chemistry utilizes the electronic properties of thiophene as a bioisostere for the phenyl ring.

-

Metabolic Liability (The "Soft Spot"): The sulfur atom is electron-rich. In unsubstituted thiophenes, the

-carbons are prone to oxidation by Cytochrome P450 (CYP450), leading to the formation of reactive sulfoxides or epoxides which can cause toxicity (e.g., Tienilic acid hepatotoxicity). -

Electronic Blocking: To improve metabolic stability, researchers place electron-withdrawing groups (Cl, CN) or sterically bulky groups at the

-positions (2,5). This reduces the electron density available for enzymatic oxidation. -

-

References

-

Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93–116. [Link]

-

Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbitals of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). [Link]

-

Danshina, A., et al. (2019). Thiophene-based compounds: Synthesis and biomedical applications. European Journal of Medicinal Chemistry, 182, 111629. [Link]

Precursors for the synthesis of Methyl 5-bromothiophene-3-carboxylate

This guide outlines a precision synthesis strategy for Methyl 5-bromothiophene-3-carboxylate , a critical scaffold in medicinal chemistry and materials science.

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 135865-98-6) serves as a pivotal "switchboard" molecule. Its 3-position ester allows for acyl/alcohol diversification, while the 5-position bromide provides a handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig).

The primary synthetic challenge is regioselectivity . Thiophene rings are electron-rich, making them prone to poly-bromination (yielding 2,5-dibromo species) or substitution at the more reactive 2-position (ortho to the ester). This guide details a Sequential Acid-Bromination Route that circumvents these issues by leveraging the electronic directing effects of the free carboxylic acid prior to esterification.

Strategic Pathway Analysis

The synthesis is disconnected into two critical phases.[1] We reject the direct bromination of methyl thiophene-3-carboxylate due to the high risk of inseparable regioisomers (2-bromo vs. 5-bromo). Instead, we utilize the carboxylic acid intermediate to direct the halogenation.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, highlighting the "Acid-First" approach to ensure regiocontrol.

Figure 1: Retrosynthetic tree demonstrating the Acid-First strategy to lock in regiochemistry.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromothiophene-3-carboxylic acid.

Rationale: The carboxylic acid group at position 3 acts as a bulky electron-withdrawing group (EWG). While thiophene naturally favors electrophilic substitution at the

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr by-product).

-

Dissolution: Dissolve Thiophene-3-carboxylic acid (1.0 equiv) in Glacial Acetic Acid (6.0 vol). Ensure complete dissolution; mild heating (30–40 °C) may be required.

-

Bromination: Charge the addition funnel with Bromine (Br

) (1.05 equiv) diluted in Glacial Acetic Acid (2.0 vol). -

Addition: Add the bromine solution dropwise over 60 minutes at room temperature. Critical: Maintain temperature < 30 °C to prevent poly-bromination.

-

Reaction: Stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The product is less polar than the starting material.

-

Workup: Pour the reaction mixture into ice-cold water (10 vol). Stir vigorously for 30 minutes. The product, 5-bromothiophene-3-carboxylic acid , will precipitate as a white to off-white solid.

-

Purification: Filter the solid. Wash with cold water (3 x 2 vol) to remove residual acetic acid. Recrystallize from water or ethanol/water if purity is <98%.

Key Data Points (Phase 1):

-

Yield: Expect 40–60%.

-

1H NMR (400 MHz, CDCl

):

Phase 2: Fischer Esterification

Objective: Convert the acid to Methyl 5-bromothiophene-3-carboxylate. Rationale: Standard acid-catalyzed esterification is preferred over alkylation (MeI/base) to avoid potential S-alkylation side reactions.

Protocol:

-

Setup: Round-bottom flask with reflux condenser and drying tube (CaCl

). -

Reagents: Suspend 5-bromothiophene-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (10 vol). Add concentrated H

SO -

Reaction: Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC for the disappearance of the acid spot.

-

Workup: Cool to room temperature. Concentrate methanol under reduced pressure to ~20% volume. Dilute with EtOAc and wash with sat. NaHCO

(to remove unreacted acid) and Brine. -

Isolation: Dry organic layer over Na

SO -

Final Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Key Data Points (Phase 2):

-

Physical State: White to light yellow solid/low-melting solid.

-

Melting Point: 52–54 °C.[2]

-

1H NMR: Distinct singlets for the thiophene protons and a strong singlet (~3.8 ppm) for the methyl ester.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Risk | Mitigation Strategy |

| Bromine Stoichiometry | Excess Br | Use exactly 1.0–1.05 equiv. Add slowly. |

| Temperature (Step 1) | High temps (>50 °C) promote decarboxylation or poly-bromination. | Maintain reaction at 20–25 °C. |

| Regioisomer Contamination | Formation of 2-bromo isomer. | Recrystallize the acid intermediate from water before esterification. The 5-isomer is typically less soluble. |

| Moisture (Step 2) | Hydrolysis of the ester.[3] | Use anhydrous MeOH and a drying tube. |

Reaction Pathway Visualization

The following diagram details the molecular transformation, emphasizing the intermediate species.

Figure 2: Forward synthetic pathway. Step 1 locks the halogen position; Step 2 functionalizes the carboxyl group.

References

-

Synthesis of 5-bromothiophene-3-carboxylic acid

- Source: Royal Society of Chemistry (RSC), Supporting Information for "Influence of an Ester Directing-Group...".

- 8.11, 7.51) and recrystallization method (water)

-

URL:

-

Regioselectivity in Thiophene Functionalization

-

Product Characterization (Methyl 5-bromothiophene-3-carboxylate)

- Source: PubChem Compound Summary.

- Key Insight: Confirms physical properties (MP: 52-54 °C)

-

URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Methyl 5-bromothiophene-3-carboxylate

Executive Summary & Strategic Analysis

Methyl 5-bromothiophene-3-carboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for thiophene-based kinase inhibitors and organic semiconductors.[1] However, its dual functionality—an electron-withdrawing ester at C3 and a reactive bromide at C5—presents a specific chemoselectivity challenge.

The Core Challenge: The primary risk in coupling this substrate is not the formation of the C–C bond, but the preservation of the methyl ester. Standard Suzuki conditions often employ strong bases (e.g., NaOH, KOH) or high temperatures that can lead to rapid saponification (hydrolysis) of the ester to the carboxylic acid, drastically altering the solubility and reactivity profile of the product.

The Solution: This protocol utilizes a Phosphate-Buffered Catalytic System . By substituting aggressive hydroxide bases with mild potassium phosphate (K₃PO₄) and utilizing bidentate phosphine ligands (dppf), we stabilize the active palladium species while maintaining a pH window that favors transmetalation without triggering ester hydrolysis.

Reaction Mechanism & Logic

The success of this protocol relies on the distinct electronic environment of the thiophene ring.

-

Oxidative Addition (Rate Determining Step): The C5–Br bond is activated by the heteroatom (Sulfur) and the electron-withdrawing nature of the C3-ester. This makes oxidative addition to Pd(0) rapid, faster than in benzene analogs.

-

Transmetalation: This step requires a base to activate the boronic acid (forming a boronate). We use K₃PO₄ because the phosphate anion acts as a shuttle, facilitating boron-to-palladium transfer without being nucleophilic enough to attack the methyl ester.

-

Reductive Elimination: The bis-phosphine ligand (dppf) creates a wide bite angle, forcing the organic ligands close together and accelerating the release of the final biaryl product.

Visualization: The Phosphate-Modulated Catalytic Cycle

Figure 1: The catalytic cycle emphasizing the base-activation pathway critical for thiophene esters.

Experimental Protocol

Method A: The "Robust" Protocol (Standard)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

-

Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 221 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times to remove oxygen.

-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Note: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

-

-

Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, ~25 mg), and reseal/purge immediately.

-

Tip: Adding catalyst last ensures it is not exposed to air in solution form.

-

-

Reaction: Heat the block/oil bath to 85°C . Stir vigorously for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide starting material.

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel). Typically elutes with 5-20% EtOAc in Hexanes.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Recommended for sterically hindered boronic acids or when Method A fails.

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (2.0 equiv)[2]

-

Solvent: THF / Water (10:1)

-

Temp: 60°C (Milder temperature allowed by more active catalyst)

Data & Optimization Guide

The following table summarizes the impact of variable changes specifically for the Methyl 5-bromothiophene-3-carboxylate substrate.

| Variable | Condition | Outcome | Recommendation |

| Base | NaOH / KOH | High Hydrolysis Risk. Rapid conversion of ester to acid. | AVOID |

| Na₂CO₃ | Moderate Hydrolysis Risk. Slower reaction rate. | Acceptable (Secondary) | |

| K₃PO₄ | Optimal. Good solubility, buffers pH ~10-11, preserves ester. | PREFERRED | |

| CsF | Excellent for sensitive groups. Anhydrous conditions possible.[4][5][6] | Use for very labile esters | |